molecular formula C15H12N6S B11052535 2-(2-Pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-(2-Pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B11052535
M. Wt: 308.4 g/mol
InChI Key: AFHXRSFWRDXROO-UHFFFAOYSA-N
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Description

2-(2-Pyrazinyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to inhibit cyclin-dependent kinase 2 (CDK2) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyrazinyl)-8,9,10,11-tetrahydro1One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol to obtain the pyrazolopyrimidine intermediate . This intermediate is then subjected to further reactions to introduce the benzothieno and triazolo groups under specific conditions, such as the use of triethoxyorthoformate in acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyrazinyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the heterocyclic ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-(2-Pyrazinyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Pyrazinyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves the inhibition of CDK2. This enzyme plays a critical role in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its kinase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Pyrazinyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific combination of pyrazinyl, benzothieno, and triazolo groups, which contribute to its potent inhibitory activity against CDK2. This unique structure allows for more effective binding to the active site of CDK2, enhancing its therapeutic potential.

Properties

Molecular Formula

C15H12N6S

Molecular Weight

308.4 g/mol

IUPAC Name

4-pyrazin-2-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C15H12N6S/c1-2-4-11-9(3-1)12-14-19-13(10-7-16-5-6-17-10)20-21(14)8-18-15(12)22-11/h5-8H,1-4H2

InChI Key

AFHXRSFWRDXROO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=NC=CN=C5

Origin of Product

United States

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